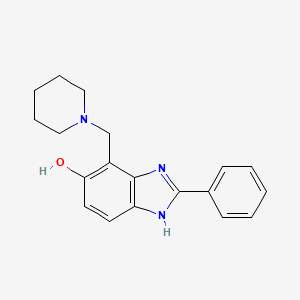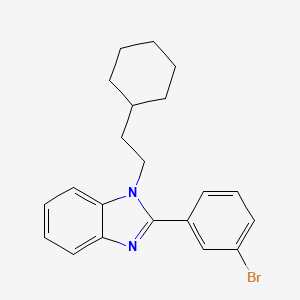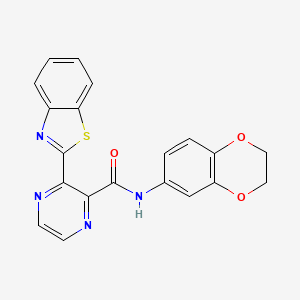![molecular formula C26H20N4O6 B11480005 5-(4-Methoxyphenyl)-3'-nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione](/img/structure/B11480005.png)
5-(4-Methoxyphenyl)-3'-nitro-6'A,11'-dihydro-5'H-spiro[1,5-diazinane-3,6'-isoindolo[2,1-A]quinoline]-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methoxyphenyl)-3’-nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3’-nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione typically involves multi-step organic reactions. One common approach starts with the nitration of 4-methoxyaniline to introduce the nitro group. This is followed by a series of cyclization reactions to form the spiro structure. Key reagents include nitric acid for nitration and various catalysts for cyclization.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts. Continuous flow reactors and automated synthesis systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for more complex molecules
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-3’-nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-3’-nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione: can be compared with other spiro compounds and nitroaromatic compounds.
Spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline] derivatives: These compounds share the spiro structure but may differ in substituents, affecting their reactivity and applications.
Uniqueness
The uniqueness of 5-(4-Methoxyphenyl)-3’-nitro-6’A,11’-dihydro-5’H-spiro[1,5-diazinane-3,6’-isoindolo[2,1-A]quinoline]-2,4,6-trione lies in its specific combination of functional groups and spiro structure, which confer distinct chemical and physical properties. This makes it a valuable compound for specialized applications in various scientific fields.
Properties
Molecular Formula |
C26H20N4O6 |
|---|---|
Molecular Weight |
484.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3'-nitrospiro[1,3-diazinane-5,6'-6a,11-dihydro-5H-isoindolo[2,1-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C26H20N4O6/c1-36-19-9-6-17(7-10-19)29-24(32)26(23(31)27-25(29)33)13-16-12-18(30(34)35)8-11-21(16)28-14-15-4-2-3-5-20(15)22(26)28/h2-12,22H,13-14H2,1H3,(H,27,31,33) |
InChI Key |
TXPZSXRWIJIRNS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3(CC4=C(C=CC(=C4)[N+](=O)[O-])N5C3C6=CC=CC=C6C5)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![16-methyl-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11479923.png)
![diethyl (2E)-2-[(5-methoxy-2,3-dimethyl-1H-indol-6-yl)amino]but-2-enedioate](/img/structure/B11479926.png)

![3-[2-(4-cyclohexylphenyl)-2-oxoethyl]-1-(4-fluorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B11479932.png)
![6-chloro-N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11479935.png)
![N-{2-[(4-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-ethoxybenzamide](/img/structure/B11479948.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-({4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B11479951.png)
![7-{2-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11479958.png)
![N-[1-(2-methylphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11479959.png)
![N-[(3Z)-4-amino-3-cyano-1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-yl]-3-cyclohexylpropanamide](/img/structure/B11479960.png)
![N-{1-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]ethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11479963.png)
![1h-[1,2,4]Triazolo[1,2-a]pyridazine-1,3(2h)-dione, 2-(3-chlorophenyl)tetrahydro-](/img/structure/B11479967.png)


